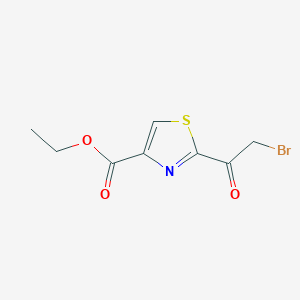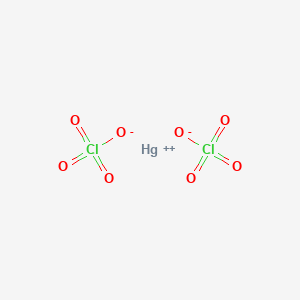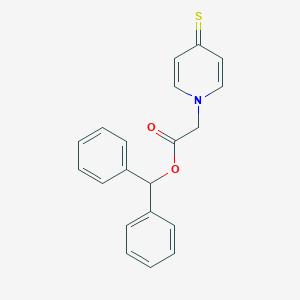
Benzhydryl 2-(4-sulfanylidenepyridin-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzhydryl 2-(4-sulfanylidenepyridin-1-yl)acetate is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of Benzhydryl 2-(4-sulfanylidenepyridin-1-yl)acetate is not fully understood, but it is thought to act through the inhibition of certain enzymes and signaling pathways involved in cell growth and survival. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. It has also been shown to inhibit the activity of protein kinase B (AKT), which is a signaling pathway involved in cell growth and survival.
Effets Biochimiques Et Physiologiques
Benzhydryl 2-(4-sulfanylidenepyridin-1-yl)acetate has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Benzhydryl 2-(4-sulfanylidenepyridin-1-yl)acetate in lab experiments is its potential therapeutic properties in various scientific research applications. It has been shown to have anticancer and neuroprotective effects, which make it a promising compound for further study. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for the study of Benzhydryl 2-(4-sulfanylidenepyridin-1-yl)acetate. One area of interest is in the development of more potent analogs with improved therapeutic properties. Another area of interest is in the study of its mechanism of action, which could lead to the identification of new targets for drug development. Additionally, further studies are needed to investigate the safety and efficacy of Benzhydryl 2-(4-sulfanylidenepyridin-1-yl)acetate in animal models and clinical trials.
Méthodes De Synthèse
Benzhydryl 2-(4-sulfanylidenepyridin-1-yl)acetate can be synthesized through a multi-step process involving the reaction of benzhydryl chloride with sodium sulfide to form benzhydryl thiol. The benzhydryl thiol is then reacted with pyridine-4-carboxylic acid to form Benzhydryl 2-(4-sulfanylidenepyridin-1-yl)acetate. The purity of the compound can be confirmed through analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
Benzhydryl 2-(4-sulfanylidenepyridin-1-yl)acetate has been studied for its potential therapeutic properties in various scientific research applications. One of the main areas of interest is in the field of cancer research, where it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as it has been shown to have neuroprotective effects in animal models.
Propriétés
Numéro CAS |
101234-68-8 |
|---|---|
Nom du produit |
Benzhydryl 2-(4-sulfanylidenepyridin-1-yl)acetate |
Formule moléculaire |
C20H17NO2S |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
benzhydryl 2-(4-sulfanylidenepyridin-1-yl)acetate |
InChI |
InChI=1S/C20H17NO2S/c22-19(15-21-13-11-18(24)12-14-21)23-20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,20H,15H2 |
Clé InChI |
XRXQUSOJVQNTSM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)CN3C=CC(=S)C=C3 |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)CN3C=CC(=S)C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






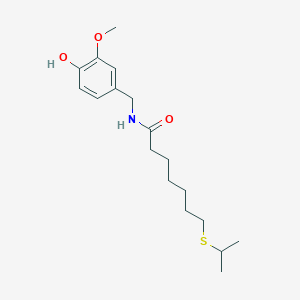
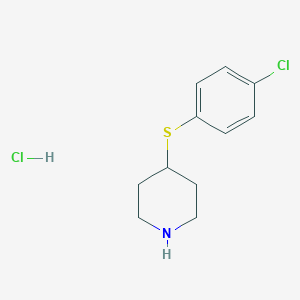
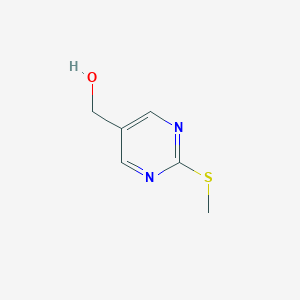
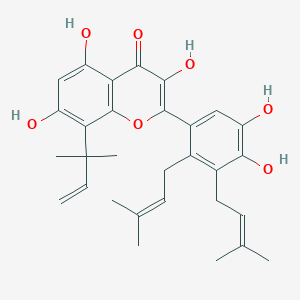

![Butyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate](/img/structure/B12704.png)
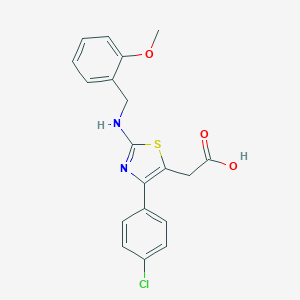
![(1alpha,3alpha,4alpha,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B12706.png)
![5-Methylthieno[2,3-d]pyrimidine](/img/structure/B12707.png)
